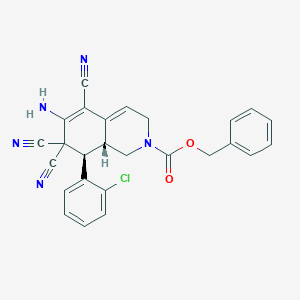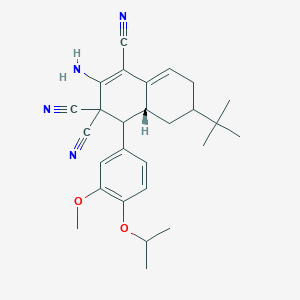![molecular formula C18H19N3OS B459560 4-amino-11,13-dimethylspiro[3-oxa-8-thia-10-azatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaene-6,1'-cyclohexane]-5-carbonitrile CAS No. 385392-87-0](/img/structure/B459560.png)
4-amino-11,13-dimethylspiro[3-oxa-8-thia-10-azatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaene-6,1'-cyclohexane]-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-3-cyano-7,9-dimethyl-4H-pyrano[2’,3’:4,5]thieno[2,3-b]pyridine-4-spiro-4’-cyclohexane is a complex heterocyclic compound that has garnered significant interest in the field of organic chemistry This compound is characterized by its unique structural framework, which includes a pyrano-thieno-pyridine core fused with a spiro-cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-cyano-7,9-dimethyl-4H-pyrano[2’,3’:4,5]thieno[2,3-b]pyridine-4-spiro-4’-cyclohexane typically involves the reaction of 4,6-dimethyl-2H-thieno[2,3-b]pyridin-3-one with 2-aryl-1,1-dicyanoethylenes or an aromatic aldehyde/ketone (such as cyclohexanone) and malononitrile . The reaction is carried out under specific conditions to ensure the formation of the desired product. The use of catalysts and solvents can vary depending on the specific synthetic route employed.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not extensively documented, the general approach involves scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
2-amino-3-cyano-7,9-dimethyl-4H-pyrano[2’,3’:4,5]thieno[2,3-b]pyridine-4-spiro-4’-cyclohexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino and cyano groups can participate in nucleophilic substitution reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxo derivatives, while reduction can lead to the formation of amine derivatives.
Scientific Research Applications
2-amino-3-cyano-7,9-dimethyl-4H-pyrano[2’,3’:4,5]thieno[2,3-b]pyridine-4-spiro-4’-cyclohexane has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential use in drug discovery and development due to its unique structural features.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of 2-amino-3-cyano-7,9-dimethyl-4H-pyrano[2’,3’:4,5]thieno[2,3-b]pyridine-4-spiro-4’-cyclohexane involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to various enzymes and receptors, modulating their activity. For instance, the cyano group can participate in hydrogen bonding and electrostatic interactions, while the amino group can form covalent bonds with target proteins. These interactions can lead to the inhibition or activation of specific biochemical pathways, contributing to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
2-amino-3-cyano-4H-pyran-3-carbonitrile derivatives: These compounds share a similar pyran core and exhibit comparable chemical reactivity and biological activities.
Thieno[3,2-d]pyrimidine derivatives: These compounds have a thieno-pyrimidine core and are known for their diverse pharmacological properties.
Uniqueness
2-amino-3-cyano-7,9-dimethyl-4H-pyrano[2’,3’:4,5]thieno[2,3-b]pyridine-4-spiro-4’-cyclohexane stands out due to its spiro-cyclohexane ring, which imparts unique steric and electronic properties. This structural feature enhances its potential for specific interactions with biological targets, making it a valuable compound for further research and development.
Properties
CAS No. |
385392-87-0 |
|---|---|
Molecular Formula |
C18H19N3OS |
Molecular Weight |
325.4g/mol |
IUPAC Name |
4-amino-11,13-dimethylspiro[3-oxa-8-thia-10-azatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaene-6,1'-cyclohexane]-5-carbonitrile |
InChI |
InChI=1S/C18H19N3OS/c1-10-8-11(2)21-17-13(10)14-15(23-17)18(6-4-3-5-7-18)12(9-19)16(20)22-14/h8H,3-7,20H2,1-2H3 |
InChI Key |
YNLXYQBTTCFNLH-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC2=C1C3=C(S2)C4(CCCCC4)C(=C(O3)N)C#N)C |
Canonical SMILES |
CC1=CC(=NC2=C1C3=C(S2)C4(CCCCC4)C(=C(O3)N)C#N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


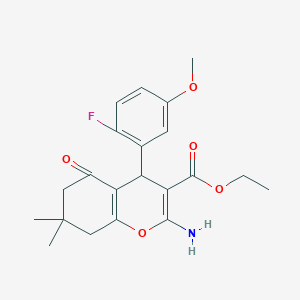
![6-Amino-4-[4-(dimethylamino)phenyl]-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B459478.png)
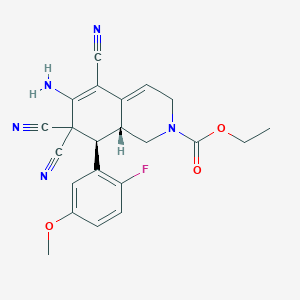
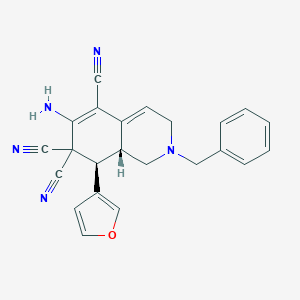
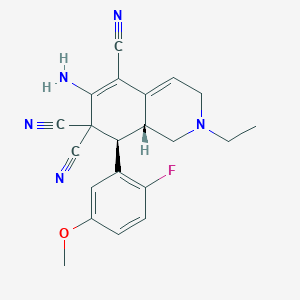
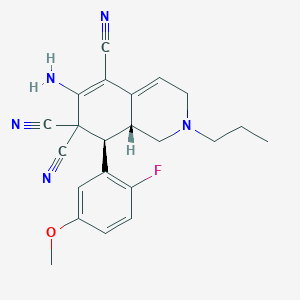
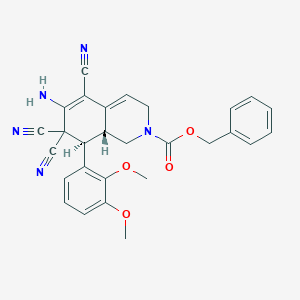
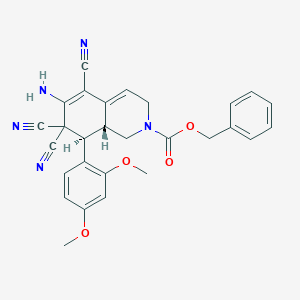

![Methyl 4-{[3-cyano-6-(2-thienyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-3-oxobutanoate](/img/structure/B459490.png)
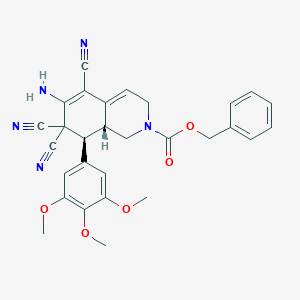
![Methyl 4-{[3-cyano-4-(4-methoxyphenyl)-6-(thiophen-2-yl)pyridin-2-yl]sulfanyl}-3-oxobutanoate](/img/structure/B459492.png)
